![molecular formula C24H18N2O7 B5183007 3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5183007.png)
3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest belongs to a class of chemicals that include pyrazolines and benzofurans, known for their significant biological activities and chemical properties. These compounds serve as building blocks for synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry due to their therapeutic potentials.
Synthesis Analysis
Synthesis of related heterocyclic compounds often involves the use of dicyanomethylene derivatives as key intermediates. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives are valuable for constructing pyrazolo-imidazoles, thiazoles, spiropyrans, and other heterocycles. This demonstrates the versatile reactivity of such compounds under mild reaction conditions, enabling the generation of various heterocyclic structures from a range of precursors (Gomaa & Ali, 2020).
Molecular Structure Analysis
The molecular structure of compounds within this class often includes multiple functional groups, such as ethoxycarbonyl and dioxo groups, contributing to their complex behavior and reactivity. The structural analysis typically involves spectroscopic methods and computational chemistry to understand their conformations and electronic properties.
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cycloadditions, substitutions, and redox reactions, driven by their functional groups. Their chemical properties are influenced by the presence of these reactive groups, allowing for the synthesis of a wide range of derivatives with potential biological activities.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystallinity, are crucial for understanding the behavior of these compounds in different environments. These properties are typically determined through experimental measurements and can significantly affect the compound's application in drug formulation and delivery.
Chemical Properties Analysis
Chemically, these compounds exhibit a range of activities, including antimicrobial, antioxidant, and potential antineoplastic properties. Their reactivity towards various reagents and conditions can be leveraged to synthesize compounds with desired biological activities (Hossain et al., 2020).
作用机制
AKOS000113068, also known as 3-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid or 3-(5-{[(4Z)-1-[4-(ETHOXYCARBONYL)PHENYL]-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID, is a complex oligosaccharide that has been found to have significant effects on the body’s metabolic processes .
Target of Action
The primary targets of AKOS000113068 are the alpha-glucosidase enzymes located in the brush-border of the intestinal mucosa . These enzymes are responsible for the breakdown of complex carbohydrates into absorbable simple sugars .
Mode of Action
AKOS000113068 acts as a competitive inhibitor of pancreatic alpha-amylase and membrane-bound alpha-glucosidases . By inhibiting these enzymes, it limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .
Biochemical Pathways
The inhibition of alpha-glucosidase enzymes by AKOS000113068 affects the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars . This results in a reduction in postprandial serum insulin and glucose peaks .
Pharmacokinetics
The pharmacokinetic properties of AKOS000113068 are characterized by its low absorption and exclusive metabolism via the gastrointestinal (GI) tract . Less than 2% of the drug is absorbed as active drug, while about 35% is absorbed as metabolites . The drug is excreted in the urine (about 34% as inactive metabolites) and feces (about 51% as unabsorbed drug) .
Result of Action
The result of AKOS000113068’s action is a reduction in postprandial blood glucose and insulin levels . This makes it a useful adjunct to diet and exercise for the management of blood sugar levels in patients with type 2 diabetes .
属性
IUPAC Name |
3-[5-[(Z)-[1-(4-ethoxycarbonylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O7/c1-2-32-24(31)14-6-8-17(9-7-14)26-22(28)19(21(27)25-26)13-18-10-11-20(33-18)15-4-3-5-16(12-15)23(29)30/h3-13H,2H2,1H3,(H,25,27)(H,29,30)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUASOJJDIPBYFV-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxopyrazolidin-4-ylidene}methyl]furan-2-yl}benzoic acid |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。